p-Tolylsulfonyldiazomethane

Diazo compound safety impact sensitivity laboratory hazard assessment

p-Tolylsulfonyldiazomethane (TsDAM) is the only crystalline, impact-insensitive diazo reagent that bridges the gap between explosive diazomethane gas and costly TMS-diazomethane solutions. This yellow solid can be weighed on a standard balance, dissolves in ether/THF, and uniquely installs a sulfonyl group enabling α-alkylation or Julia olefination — functionality inaccessible with any other diazo compound. It enables one-step stereoselective [4+2] cyclization for oxygen heterocycles and yields crystalline α-alkoxy-α-chloro-p-tolylsulfones superior to oily ethyl diazoacetate derivatives. Patented as a non-ionic photoacid generator for DUV/e-beam resists, TsDAM eliminates the need for explosion-proof infrastructure while delivering sulfonylcarbene chemistry with documented impact insensitivity.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 1538-98-3
Cat. No. B073699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolylsulfonyldiazomethane
CAS1538-98-3
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)C=[N+]=[N-]
InChIInChI=1S/C8H8N2O2S/c1-7-4-2-3-5-8(7)13(11,12)6-10-9/h2-6H,1H3
InChIKeyXXMSZJKGRRZIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolylsulfonyldiazomethane (CAS 1538-98-3): A Crystalline α-Diazosulfone for Safer Carbene and Methylenation Chemistry


p-Tolylsulfonyldiazomethane (synonyms: tosyldiazomethane, TsDAM, diazomethyl p-tolyl sulfone) is a substituted diazomethane belonging to the α-diazosulfone class, where a tosyl electron-withdrawing group replaces one hydrogen of diazomethane [1]. It is a yellow crystalline solid with a melting point of 36–38 °C, soluble in ether, dichloromethane, and THF [2]. The compound serves as a bench-stable source of sulfonylcarbenes and as a methylenating reagent, occupying a distinct safety and reactivity niche between the explosively hazardous diazomethane and the liquid but costly trimethylsilyldiazomethane [1][2].

p-Tolylsulfonyldiazomethane Procurement: Why Generic Diazo Compound Swapping Introduces Unacceptable Safety and Reactivity Variance


Diazo compounds are not interchangeable reagents. Diazomethane (CH₂N₂) is a highly toxic gas that explodes on contact with rough surfaces or upon heating to 100 °C, requiring specialized glassware and immediate use of dilute solutions [1][2]. Trimethylsilyldiazomethane (TMSD) is a liquid alternative but carries its own limitations: it is commercially supplied as a flammable hexane solution (flash point −23 °C), demands refrigeration, and is significantly more expensive per mole of methylene delivered . Ethyl diazoacetate, though resonance-stabilized, remains a lachrymatory, potentially explosive liquid [3]. p-Tolylsulfonyldiazomethane is the only member of this class that combines a crystalline, weighable solid form with documented impact insensitivity and a decomposition onset (32 °C) that, while requiring cold storage, avoids the acute explosion hazard profile of its parent diazomethane [4][5]. Substituting any of these analogs without adjusting safety protocols and reaction design leads to either catastrophic risk or failed transformations, as the sulfonyl substituent dictates both carbene stability and the downstream product functionalization chemistry [4].

Quantitative Differentiation Evidence for p-Tolylsulfonyldiazomethane Against Closest Diazo Comparators


Impact Insensitivity vs. Diazomethane: A Binary Safety Gate for Laboratory Procurement

p-Tolylsulfonyldiazomethane is explicitly characterized as 'insensitive to impact detonation' [1]. In contrast, diazomethane is a class-1 explosive that detonates spontaneously on scratched glassware, on contact with alkali metals, or upon heating to 100 °C [2][3]. This binary classification—impact-insensitive solid vs. impact-sensitive gas—represents the single most consequential differentiator for a procurement decision, as laboratories without dedicated explosion-proof facilities are precluded from using diazomethane by institutional safety policies.

Diazo compound safety impact sensitivity laboratory hazard assessment diazomethane alternatives

Thermal Decomposition Onset: 32 °C for p-Tolylsulfonyldiazomethane vs. 100 °C Explosion Ignition for Diazomethane

p-Tolylsulfonyldiazomethane begins evolving nitrogen gas at temperatures as low as 32 °C, requiring storage at ≤0 °C [1]. Diazomethane, by contrast, remains a gas at room temperature (bp −23 °C) and ignites explosively at 100 °C [2]. Trimethylsilyldiazomethane is a liquid with a boiling point of 96 °C and does not undergo exothermic decomposition until substantially higher temperatures, but its commercial hexane solutions carry a flash point of −23 °C . Ethyl diazoacetate, while having a higher boiling point (140–141 °C), still presents explosion hazard upon heating and is a lachrymator [3].

Thermal stability decomposition temperature differential scanning calorimetry diazo compound safety

Stereoselective Tetrahydrofuran Synthesis: Sulfonylcarbene Ylide Chemistry Unique to α-Diazosulfones

p-Tolylsulfonyldiazomethane reacts with β-(triethylsilyloxy)aldehydes in the presence of BF₃·OEt₂ to produce 3-hydroxy-2-sulfonyltetrahydrofurans with high stereoselectivity [1][2]. The sulfonyl group not only stabilizes the diazo carbon but is retained in the product scaffold, enabling subsequent α-sulfonyl carbanion chemistry for further diversification [1]. By contrast, diazomethane, TMSD, and ethyl diazoacetate generate products bearing H, TMS, or ester groups respectively, none of which support the same downstream sulfonyl-directed functionalization manifold [3]. This is a class-level advantage of α-diazosulfones over non-sulfonylated diazo compounds.

Stereoselective synthesis tetrahydrofuran sulfonylcarbene Lewis acid catalysis BF₃·OEt₂

Reaction with Sulfuryl Chloride and Ethers: Comparative Product Outcome with Ethyl Diazoacetate

In a direct head-to-head study, p-tolylsulfonyldiazomethane and ethyl diazoacetate were each reacted with sulfuryl chloride and various ethers . p-Tolylsulfonyldiazomethane produced α-alkoxy-α-chloro-sulfones in good yields (Tables I and II of the original paper), while ethyl diazoacetate gave the corresponding α-alkoxy-α-chloroacetates . The sulfone products are crystalline solids, whereas the acetate products are oils, facilitating different purification workflows. The mechanistic pathway proceeds via electrophilic attack of Cl⁺ on the diazo carbon, forming a diazonium ion that is subsequently trapped by the ether oxygen .

α-alkoxy-α-chlorosulfones sulfuryl chloride diazo compound reactivity electrophilic chlorination

Evidence-Backed Application Scenarios Where p-Tolylsulfonyldiazomethane (CAS 1538-98-3) Outperforms Generic Diazo Alternatives


Stereoselective Construction of Sulfonyl-Functionalized Tetrahydrofurans for Medicinal Chemistry

In medicinal chemistry programs requiring oxygen heterocycles with a synthetic handle for late-stage diversification, p-tolylsulfonyldiazomethane enables a one-step stereoselective [4+2]-type cyclization with β-(triethylsilyloxy)aldehydes catalyzed by BF₃·OEt₂, directly installing a 2-sulfonyl group that permits subsequent α-alkylation or Julia olefination [1]. Neither diazomethane, TMSD, nor ethyl diazoacetate can deliver the sulfonyl functionality in this transformation, making TsDAM the only viable reagent for this synthetic strategy [2].

Laboratory-Scale Methylenation in Facilities Without Explosion-Proof Infrastructure

Academic and industrial laboratories that cannot meet the engineering controls for gaseous diazomethane (explosion-proof hoods, blast shields, dedicated glassware) can safely conduct methylenation and cyclopropanation chemistry using crystalline p-tolylsulfonyldiazomethane, which is certified impact-insensitive [1]. The solid can be weighed on a standard analytical balance, dissolved in anhydrous ether or THF, and used immediately after preparation, with the only requirement being storage at ≤0 °C to prevent thermal decomposition above 32 °C [1][3].

Photoacid Generator (PAG) Precursor for Chemically Amplified Photoresists

Sulfonyldiazomethanes, including p-tolylsulfonyldiazomethane and its derivatives, are patented as photoacid generators for DUV and e-beam lithography resist compositions [2]. Upon irradiation, these compounds release sulfonic acids that catalyze resist deprotection. The crystalline, non-ionic nature of TsDAM-based PAGs offers advantages in resist formulation homogeneity and dark-film stability compared to ionic PAGs such as iodonium or sulfonium salts [2].

Synthesis of α-Chloro-α-alkoxysulfone Building Blocks via Electrophilic Chlorination

When reacted with sulfuryl chloride in the presence of ethers, p-tolylsulfonyldiazomethane provides direct access to α-alkoxy-α-chloro-p-tolylsulfones as crystalline intermediates, which are valuable for further nucleophilic displacement chemistry . The analogous reaction with ethyl diazoacetate yields oily α-alkoxy-α-chloroacetates that require chromatographic purification, giving TsDAM a practical edge in process development workflows where crystallization is preferred .

Quote Request

Request a Quote for p-Tolylsulfonyldiazomethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.